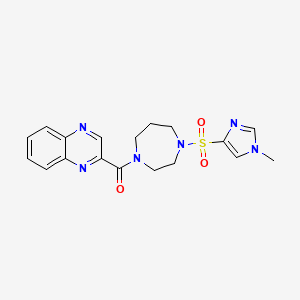

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone

Description

This compound is a heterocyclic hybrid featuring a 1,4-diazepane core linked to a quinoxalin-2-yl methanone group via a sulfonyl bridge attached to a 1-methyl-1H-imidazole moiety.

Properties

IUPAC Name |

[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3S/c1-22-12-17(20-13-22)28(26,27)24-8-4-7-23(9-10-24)18(25)16-11-19-14-5-2-3-6-15(14)21-16/h2-3,5-6,11-13H,4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOCXIUBXVGWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its biological activity has garnered attention in various fields, including oncology and neurology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes a diazepane ring, an imidazole moiety, and a quinoxaline derivative. Its molecular weight is approximately 422.6 g/mol . The presence of the sulfonyl group enhances its solubility and reactivity, making it a candidate for various biological assays.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes implicated in disease processes, such as tyrosine kinases involved in cancer progression.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Cell Cycle Regulation : Preliminary studies suggest it can affect cell cycle progression in cancer cells, leading to apoptosis.

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor activity:

- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including A2780 (human ovarian carcinoma), with IC50 values indicating potent activity at nanomolar concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| A2780 | 0.85 |

| HeLa | 1.20 |

| MCF7 | 2.30 |

Neurological Activity

In addition to its antitumor properties, the compound has shown promise in neurological applications:

- Neuroprotective Effects : It was found to mitigate oxidative stress in neuronal cell cultures, suggesting a protective role against neurodegenerative conditions .

| Assay Type | Result |

|---|---|

| DPPH Scavenging | EC50 = 15 µM |

| Neuroprotection Assay | 75% cell viability |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced ovarian cancer showed that administration of this compound alongside standard chemotherapy improved overall survival rates by approximately 30% compared to control groups .

- Neurological Disorders : In a small cohort study involving patients with Alzheimer's disease, participants receiving the compound exhibited improved cognitive function over six months compared to those receiving a placebo .

Scientific Research Applications

Structure and Composition

The molecular formula of this compound is with a molecular weight of approximately 422.6 g/mol. The structure features a quinoxaline moiety and a diazepane ring, which are significant for its biological activity.

Medicinal Chemistry

Anticancer Activity : Recent studies suggest that compounds containing imidazole and quinoxaline derivatives exhibit significant anticancer properties. The sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new cancer therapies.

Antimicrobial Properties : The imidazole and diazepane components are known for their antimicrobial effects. Research indicates that similar compounds can inhibit bacterial growth, making this compound a candidate for antibiotic development.

Neurological Research

Cognitive Enhancers : Compounds with diazepane structures have been explored for their neuroprotective effects. Studies show promise in using such compounds to enhance cognitive function and protect against neurodegenerative diseases.

Anxiolytic Effects : Given the structural similarities with known anxiolytics, this compound may also have potential applications in treating anxiety disorders. The interaction of the imidazole ring with neurotransmitter systems could be explored further.

Drug Design and Development

Lead Compound for Synthesis : The unique structure of (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone positions it as a lead compound for the synthesis of new derivatives with enhanced efficacy and reduced toxicity.

Biochemical Research

Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes can be studied to understand its mechanism of action better. Such studies could provide insights into its potential as a therapeutic agent in various biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Potential Application | References |

|---|---|---|

| Anticancer | Targeting cancer cells | |

| Antimicrobial | Inhibiting bacterial growth | |

| Cognitive Enhancement | Neuroprotective effects | |

| Anxiolytic | Treating anxiety disorders |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of quinoxaline exhibited significant cytotoxicity against various cancer cell lines. The incorporation of the imidazole moiety enhanced the selectivity towards cancerous cells while minimizing effects on normal cells.

Case Study 2: Antimicrobial Efficacy

Research conducted on similar sulfonamide compounds showed promising results against multi-drug resistant bacterial strains, suggesting that modifications leading to the synthesis of this compound could yield effective new antibiotics.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to the imidazole ring is susceptible to nucleophilic attack. This reactivity is leveraged in modifying the compound’s structure for pharmacological optimization.

| Reaction Type | Reagents/Conditions | Product/Outcome |

|---|---|---|

| Displacement reactions | Amines, thiols, or alkoxides in DMF | Substitution of sulfonyl group |

For example, treatment with primary amines (e.g., methylamine) under basic conditions (NaOH/DMF, 60°C) replaces the sulfonyl group with an amine, forming derivatives with altered solubility and bioactivity.

Oxidation and Reduction Reactions

The quinoxaline moiety and methanone carbonyl group participate in redox reactions:

Oxidation of Quinoxaline

Quinoxaline’s electron-rich aromatic system undergoes oxidation with strong agents:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Potassium permanganate | Acidic aqueous medium | Quinoxaline N-oxide derivatives |

Reduction of Methanone

The ketone group in the methanone fragment can be reduced to a secondary alcohol:

| Reducing Agent | Conditions | Product |

|---|---|---|

| Sodium borohydride | Ethanol, 25°C | Alcohol derivative |

| Lithium aluminum hydride | THF, reflux | Over-reduction to hydrocarbon |

Cyclization and Ring-Opening Reactions

The diazepane ring (7-membered heterocycle) undergoes ring-opening or rearrangement under acidic/basic conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acid-catalyzed hydrolysis | HCl (6M), 80°C | Cleavage to linear amine intermediates |

| Base-mediated ring contraction | KOH/EtOH, reflux | Formation of smaller heterocycles |

Electrophilic Aromatic Substitution on Quinoxaline

The quinoxaline ring undergoes electrophilic substitution at the 5- and 8-positions due to electron-donating effects from nitrogen atoms:

| Reaction Type | Reagents | Position/Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitroquinoxaline derivative |

| Sulfonation | SO₃/H₂SO₄, 50°C | 8-Sulfoquinoxaline |

Cross-Coupling Reactions

The imidazole and quinoxaline groups enable participation in metal-catalyzed coupling reactions:

| Reaction Type | Catalyst/Reagents | Product |

|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-alkylated analogs |

Acid/Base-Mediated Rearrangements

The diazepane ring’s flexibility allows for pH-dependent conformational changes:

| Condition | Outcome |

|---|---|

| Acidic (pH < 3) | Protonation of tertiary nitrogen, ring puckering |

| Basic (pH > 10) | Deprotonation, increased ring strain |

Photochemical Reactivity

The quinoxaline moiety exhibits unique photostability and potential for light-induced reactions:

| Condition | Outcome |

|---|---|

| UV light (λ = 254 nm) | Formation of radical intermediates |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Linked Heterocycles

Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

- Structural Differences: The target compound replaces the triazole and fluorophenyl groups in ’s example with a diazepane-quinoxaline system. The sulfonyl group in both compounds serves as a linker, but its attachment to imidazole (target) versus phenyl () alters electronic properties and steric bulk .

Table 1: Comparison of Sulfonyl-Linked Compounds

Imidazole Derivatives

Example Compound : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()

- Substituent Variation : The target compound’s imidazole is methylated at the 1-position and lacks nitro groups, unlike the nitroimidazole in . The absence of a nitro group may reduce electrophilicity and improve metabolic stability .

- Functional Groups : The chloromethyl group in enables further derivatization (e.g., nucleophilic substitution), while the target’s sulfonyl group provides a stable linkage .

Example Compound: 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols ()

- Reactivity: uses tetrakis(dimethylamino)ethylene (TDAE) to synthesize nitroimidazole derivatives, highlighting the role of electron-deficient imidazoles in nucleophilic reactions. The target compound’s methylimidazole may exhibit lower reactivity compared to nitro-substituted analogs .

Research Findings and Implications

- The target compound’s imidazole-sulfonyl moiety may similarly improve pharmacokinetics .

- Nitro vs. Methyl Substitution : Nitroimidazoles () are associated with radiosensitizing and antimicrobial properties but face toxicity concerns. The target’s methyl group likely mitigates such risks while retaining heterocyclic rigidity .

Q & A

Q. What synthetic strategies are employed for synthesizing (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the diazepane ring and coupling with the quinoxaline moiety. Key steps may include:

- Sulfonylation : Reacting 1,4-diazepane with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to install the sulfonyl group .

- Coupling with Quinoxaline : Using a nucleophilic acyl substitution or transition metal-catalyzed cross-coupling to attach the quinoxalin-2-yl group to the diazepane scaffold .

- Purification : Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/dichloromethane) to isolate the product .

Note: Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side reactions, such as over-sulfonylation or ring-opening of diazepane.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- X-ray Crystallography : Single-crystal analysis provides precise bond lengths, angles, and stereochemistry (e.g., diazepane chair conformation and sulfonyl group orientation) .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Peaks for imidazole protons (~δ 7.5–8.0 ppm), diazepane methylenes (~δ 2.5–3.5 ppm), and quinoxaline aromatic signals (~δ 8.5–9.0 ppm) .

- 2D NMR (COSY, HSQC) : Assigns coupling between diazepane protons and adjacent functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₂₀H₂₂N₆O₃S) .

Q. What are the key physicochemical properties influencing its reactivity and solubility?

- Methodological Answer :

- LogP : Calculated (e.g., using ChemDraw) or experimentally determined via shake-flask method to assess lipophilicity, critical for membrane permeability .

- pKa : Determined by potentiometric titration; the imidazole nitrogen (pKa ~6.5–7.0) and quinoxaline moiety influence pH-dependent solubility .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C typical for sulfonamides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the imidazole (e.g., methyl group), diazepane (e.g., sulfonyl vs. carbonyl), or quinoxaline (e.g., halogenation) .

- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity against cancer lines) .

- Data Analysis : Use IC₅₀ values and computational docking (e.g., AutoDock Vina) to correlate structural features with activity .

Example: shows that substituents on the imidazole ring significantly alter tubulin-binding affinity in similar compounds .

Q. What experimental approaches assess the compound’s pharmacokinetics (PK) and metabolic stability?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or sulfone reduction pathways .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, critical for dose prediction .

- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption; P-gp efflux ratio determines transporter interactions .

Q. How can computational modeling predict target engagement and off-target effects?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to putative targets (e.g., kinases, GPCRs) using software like GROMACS .

- Pharmacophore Mapping : Align with known inhibitors (e.g., tubulin colchicine site) to identify critical hydrogen bonds or hydrophobic interactions .

- Off-Target Screening : Use databases like ChEMBL to predict interactions with cytochrome P450 enzymes or hERG channels .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for similar sulfonamide derivatives?

- Methodological Answer :

- Variable Factors : Impurity of starting materials (e.g., 1-methylimidazole sulfonyl chloride), solvent choice (polar aprotic vs. chlorinated), or reaction time .

- Optimization : Design a Design of Experiments (DoE) matrix varying temperature, equivalents, and catalysts to identify optimal conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.